3-Chloro-4'-methylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-4'-methylbenzophenone often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, 4-nitro-4'-chlorobenzophenone, a compound similar in structure, can be synthesized from p-nitrobenzol chloride and chlorobenzene in the presence of an anhydrous AlCl3 catalyst. The reduction of this nitro compound with Na2S2 leads to 4-amino-4'-chlorobenzophenone, an important intermediate in the synthesis of various dyes and chemicals (Wang & Huang, 2004).
Molecular Structure Analysis
The molecular structure of 3-Chloro-4'-methylbenzophenone and related compounds is characterized by X-ray diffraction studies, which provide detailed insights into the arrangement of atoms and the geometry of the molecule. Such structural analyses are crucial for understanding the physical and chemical behavior of the compound. For example, the crystal structure of similar compounds, like 3-chlorophenyl 4-methylbenzoate, reveals how molecular alignment and stacking influence the compound's properties (Gowda et al., 2008).
Scientific Research Applications
Photophysical and Photochemical Properties
One study explored the photophysical and photochemical reactions of meta and para-substituted methylbenzophenones, comparing their behavior to that of benzophenone. This research found that the meta-substituted compound exhibited unique reactions in acidic conditions, such as an unusual acid-catalyzed proton exchange reaction, providing insights into the photoreactivity of similar compounds under various conditions (Ma et al., 2013).
Thermochemical Studies
Another study focused on the thermochemical properties of methylbenzophenones, providing detailed insights into their enthalpies of formation. This research contributes to understanding the energy aspects of chemical reactions involving these compounds, which could be relevant for designing reactions involving 3-Chloro-4'-methylbenzophenone (Silva et al., 2006).
Oxidative Dearomatization
Research into the oxidative dearomatization of phenols and anilines via λ3- and λ5-iodane-mediated phenylation and oxygenation has provided insights into synthetic applications that could be relevant for modifying or utilizing 3-Chloro-4'-methylbenzophenone in synthetic chemistry (Quideau et al., 2005).
Analytical Applications
A specific study on the analysis of benzophenone and 4-methylbenzophenone in breakfast cereals highlighted the development of a method for detecting these compounds at low concentrations. Such analytical techniques could be adapted for monitoring 3-Chloro-4'-methylbenzophenone in various matrices (Van Hoeck et al., 2010).
Fluorescent Sensor Development
The synthesis of a chemosensor based on o-aminophenol for the detection of Al3+ ions demonstrates the potential of methylbenzophenone derivatives in developing sensitive and selective sensors for metal ions. This suggests possible applications for 3-Chloro-4'-methylbenzophenone in sensor technology (Ye et al., 2014).
Future Directions
Research on benzophenones, including 3-Chloro-4’-methylbenzophenone, is ongoing. Studies have been conducted to investigate their photochemical reactivity and photophysical properties . Future research may focus on further understanding these properties and exploring potential applications in various fields.
properties
IUPAC Name |
(3-chlorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBBEGJXRCIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158433 |
Source
|
Record name | Benzophenone, 3-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-methylbenzophenone | |
CAS RN |
13395-60-3 |
Source
|
Record name | Benzophenone, 3-chloro-4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 3-chloro-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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